molecular formula C6H10N2O6 B14559149 2,5-Dinitrohex-3-ene-1,6-diol CAS No. 61738-30-5

2,5-Dinitrohex-3-ene-1,6-diol

Cat. No.: B14559149
CAS No.: 61738-30-5
M. Wt: 206.15 g/mol
InChI Key: CBDWVZUNFJVVMN-UHFFFAOYSA-N
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Description

2,5-Dinitrohex-3-ene-1,6-diol is a nitro-substituted diol characterized by its unique structure, featuring two hydroxyl groups at positions 1 and 6, two nitro groups at positions 2 and 5, and an unsaturated double bond at position 2. This compound combines the reactivity of nitro groups with the stereochemical possibilities of an alkene, making it a molecule of interest in explosives research and synthetic chemistry.

Properties

CAS No.

61738-30-5

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

2,5-dinitrohex-3-ene-1,6-diol

InChI

InChI=1S/C6H10N2O6/c9-3-5(7(11)12)1-2-6(4-10)8(13)14/h1-2,5-6,9-10H,3-4H2

InChI Key

CBDWVZUNFJVVMN-UHFFFAOYSA-N

Canonical SMILES

C(C(C=CC(CO)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinitrohex-3-ene-1,6-diol typically involves the nitration of hex-3-ene-1,6-diol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the hexene chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrohex-3-ene-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dinitrohex-3-ene-1,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dinitrohex-3-ene-1,6-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 2,5-Dinitrohex-3-ene-1,6-diol and related diols:

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₆H₈N₂O₆ Diol, Nitro, Alkene Unsaturated backbone, nitro groups at C2/C5
1,6-Hexanediol C₆H₁₄O₂ Diol Saturated hydrocarbon chain
(6RS)-2,6-dimethyl-2,7-octadiene-1,6-diol C₁₀H₁₈O₂ Diol, Alkene, Methyl Branched methyl groups, longer carbon chain

Key Observations :

  • The nitro groups in this compound distinguish it from non-nitrated diols like 1,6-Hexanediol, which is a saturated, industrially significant diol .
  • Compared to plant-derived diols (e.g., (6RS)-2,6-dimethyl-2,7-octadiene-1,6-diol), the target compound lacks methyl branching but introduces nitro substituents, likely altering its stability and reactivity .

Physical and Chemical Properties

Property This compound 1,6-Hexanediol (6RS)-2,6-dimethyl-...
Molecular Weight ~204.14 g/mol 118.18 g/mol 170.25 g/mol
Reactivity High (explosive potential) Low (stable, non-toxic) Moderate (plant-derived)
Solubility Likely polar solvents Water-miscible Lipophilic (due to methyl groups)

Analysis :

  • The nitro groups in this compound increase its molecular weight and polarity compared to 1,6-Hexanediol, which is non-polar and used in polymer synthesis .

Key Insights :

  • 1,6-Hexanediol’s stability and dual hydroxyl groups make it ideal for polymer cross-linking, whereas the nitro groups in this compound limit its utility to high-energy materials .
  • Plant-derived diols (e.g., from Ilex pernyi) are studied for biological activity, while nitro-diols are niche synthetic targets .

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